2,3,4-Triphenyl-2-chromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triphenyl-2-chromanol is an organic compound characterized by a chromanol core with three phenyl groups attached at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenyl-2-chromanol typically involves the condensation of benzaldehyde derivatives with chroman-2-ol under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Triphenyl-2-chromanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanol to its corresponding chroman.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chroman derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
2,3,4-Triphenyl-2-chromanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-Triphenyl-2-chromanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is mediated through pathways involving reactive oxygen species (ROS) and other oxidative stress-related mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-chromanols: These compounds share a similar chromanol core but differ in the position and number of phenyl groups.
Triphenylamine: Another compound with a triphenyl structure, used in optoelectronic materials.
Uniqueness
2,3,4-Triphenyl-2-chromanol is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6274-76-6 |
---|---|
Molecular Formula |
C27H22O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,3,4-triphenyl-3,4-dihydrochromen-2-ol |
InChI |
InChI=1S/C27H22O2/c28-27(22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)29-27/h1-19,25-26,28H |
InChI Key |
UDJNXCSHYNRFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(OC3=CC=CC=C23)(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.